5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol
CAS No.:
Cat. No.: VC15800684
Molecular Formula: C16H16N2S2
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N2S2 |
|---|---|
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | 5-ethyl-6-methyl-2-(2-methylphenyl)-3H-thieno[2,3-d]pyrimidine-4-thione |
| Standard InChI | InChI=1S/C16H16N2S2/c1-4-11-10(3)20-16-13(11)15(19)17-14(18-16)12-8-6-5-7-9(12)2/h5-8H,4H2,1-3H3,(H,17,18,19) |
| Standard InChI Key | UHIUAZHMOSJOCF-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(SC2=C1C(=S)NC(=N2)C3=CC=CC=C3C)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a thieno[2,3-d]pyrimidine scaffold substituted at positions 2, 4, 5, and 6. Key structural components include:
-
Thiophene-Pyrimidine Fusion: A bicyclic system combining thiophene (C₄H₄S) and pyrimidine (C₄H₄N₂) rings .
-
Ortho-Tolyl Group: A 2-methylphenyl substituent at position 2 contributing to lipophilicity .
-
Thiol Functionality: A reactive -SH group at position 4 enabling nucleophilic substitutions.
Table 1: Fundamental Chemical Descriptors
Spectroscopic Signatures
While experimental spectral data remain unpublished for this specific compound, analogous thienopyrimidines exhibit characteristic:
-
¹H NMR: Aromatic protons between δ 7.2–8.1 ppm, methyl groups at δ 1.2–2.5 ppm .
-
IR Spectroscopy: S-H stretch ≈2560 cm⁻¹, C=S absorption ≈1250 cm⁻¹ .
-
Mass Spectrometry: Molecular ion peak at m/z 300.4 with fragmentation patterns indicating sequential loss of ethyl (29 Da) and methyl (15 Da) groups .
Synthetic Methodology
Reported Synthetic Routes
The compound's synthesis likely follows modified Gewald reaction protocols, as employed for related tetrahydropyridothienopyrimidines :
Key Steps:
-
Heterocycle Formation: Cyclocondensation of ethyl cyanoacetate with sulfur under Gewald conditions to construct the thiophene ring .
-
Pyrimidine Annulation: Formamidine acetate-mediated cyclization at 100°C to form the pyrimidine core .
-
Functionalization: Sequential alkylation and thiolation reactions introducing ethyl, methyl, and o-tolyl groups.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Formamidine acetate, DMF, 100°C | 65–72% |
| Chlorination | POCl₃, DBU, 50°C | 85% |
| Thiolation | Thiourea, EtOH, reflux | 78% |
Synthetic Challenges
-
Regioselectivity Control: Avoiding isomer formation during thiophene-pyrimidine fusion .
-
Thiol Stability: Oxidation risk necessitates inert atmosphere handling.
-
Purification: High lipophilicity (clogP ≈4.2) complicates crystallization .
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: <0.1 mg/mL (predicted) due to high hydrophobicity .
-
Organic Solubility: Soluble in DMSO (50 mg/mL), DCM, and chloroform.
-
Thermal Stability: Decomposition onset ≈240°C (DSC).
Tautomeric Behavior
The 4-thione group enables thione-thiol tautomerism, with computational studies favoring the thione form (ΔG ≈3.1 kcal/mol) . This tautomeric equilibrium impacts reactivity and biological interactions.
| Compound | MCF-7 (μM) | HEPG-2 (μM) | VEGFR-2 Inhibition |
|---|---|---|---|
| 11n | 2.81 | 3.12 | 92% at 10 μM |
| Sorafenib | 5.67 | 6.89 | 88% at 10 μM |
Key Mechanisms:
-
VEGFR-2 Inhibition: π-Stacking with Phe1047 and hydrogen bonding to Lys868 .
-
Apoptosis Induction: Caspase-3 activation (5.2-fold increase) .
-
Cell Cycle Arrest: G0/G1 phase blockade via CDK4/6 modulation .
Structure-Activity Relationships (SAR)
-
Position 2 Substituents: o-Tolyl enhances membrane permeability vs. phenyl (clogP +0.3) .
-
Thione vs. Thiol: Thione tautomer shows superior kinase binding affinity (ΔG ≈-2.4 kcal/mol) .
-
Alkyl Side Chains: Ethyl/methyl groups optimize hydrophobic interactions in ATP-binding pockets .
Analytical Characterization Techniques
Chromatographic Methods
-
HPLC: C18 column (4.6×250 mm), 65:35 MeOH/H₂O, flow 1.0 mL/min, t₃ ≈14.2 min.
-
TLC: Rf 0.38 (SiO₂, ethyl acetate/hexane 1:2).
Spectroscopic Validation
-
High-Resolution MS: Observed [M+H]⁺ 301.0971 vs. calculated 301.0974 (Δ 1.0 ppm) .
-
¹³C NMR: Key signals at δ 183.4 (C=S), 162.1 (C=N), 140.2 (thiophene C2) .
Applications and Future Directions
Drug Development Prospects
-
Kinase Inhibitor Scaffold: Structural homology with FDA-approved agents (sorafenib, regorafenib) .
-
Combination Therapies: Potential synergy with DNA-damaging agents via dual VEGFR-2/TOP1 inhibition .
Material Science Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume